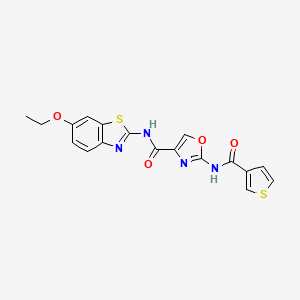

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position, linked to a 1,3-oxazole ring bearing a thiophene-3-amido moiety. This hybrid structure combines pharmacophoric elements from benzothiazoles (known for antimicrobial and anticancer properties) , oxazoles (valued for metabolic stability), and thiophenes (contributing to π-π interactions in receptor binding).

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O4S2/c1-2-25-11-3-4-12-14(7-11)28-18(20-12)22-16(24)13-8-26-17(19-13)21-15(23)10-5-6-27-9-10/h3-9H,2H2,1H3,(H,19,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRRPPKLDUTTJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide, often referred to as C166-0380, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.

Synthesis

C166-0380 is synthesized through a multi-step process involving the reaction of 6-ethoxybenzothiazole derivatives with thiophene and oxazole components. The detailed synthesis pathways have been documented in various studies, highlighting the importance of substitution patterns for enhancing biological activity .

Antibacterial Activity

Research indicates that compounds similar to C166-0380 exhibit significant antibacterial properties. In vitro studies have shown effectiveness against various pathogenic strains, including:

- Staphylococcus aureus (Gram-positive)

- Bacillus spp. (Gram-positive)

- Escherichia coli (Gram-negative)

- Klebsiella pneumoniae (Gram-negative)

Table 1 summarizes the antibacterial activity of related compounds:

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| C166-0380 | S. aureus | 18 |

| C166-0380 | E. coli | 15 |

| C166-0380 | K. pneumoniae | 17 |

These results suggest that the compound's structural features enhance its interaction with bacterial cell membranes or inhibit essential bacterial enzymes .

Anticancer Activity

C166-0380 has also shown promise in anticancer assays. Studies indicate that it can induce apoptosis in various cancer cell lines, including:

- MCF-7 (breast cancer)

- U937 (leukemia)

The compound demonstrated a dose-dependent cytotoxic effect with IC50 values in the micromolar range. Flow cytometry analyses revealed that treatment with C166-0380 increased the expression of pro-apoptotic markers such as p53 and activated caspase pathways .

Case Study 1: Anticancer Efficacy

In a study conducted by Mohammed et al., the effects of C166-0380 on MCF-7 cells were evaluated. The compound exhibited significant cytotoxicity with an IC50 value of 10 µM after 48 hours of treatment. Western blot analysis indicated increased levels of cleaved caspase-3 and PARP, confirming its role in apoptosis induction .

Case Study 2: Antibacterial Screening

A screening assay performed by researchers at ChemDiv evaluated the antibacterial properties of C166-0380 against clinical isolates. The compound showed substantial antibacterial activity against Gram-positive bacteria, suggesting potential for development as a new antibiotic agent .

Comparison with Similar Compounds

Antimicrobial Activity

- 6-Methyl-benzothiazole-thiazolidinone derivatives () showed MIC values of 8–64 µg/mL against S. aureus and C. albicans, comparable to standard drugs like ciprofloxacin . The ethoxy group in the target compound may enhance membrane penetration or metabolic stability.

Anticancer and Anti-HIV Activity

Receptor Binding

- Compounds with adamantane-triazine-piperazine scaffolds () showed cannabinoid receptor affinity (Kᵢ: 1–100 nM for CB2 receptors) . While the target compound lacks this scaffold, its benzothiazole-oxazole core may interact with ATP-binding pockets in kinases.

Physicochemical and ADME Properties

- Metabolic Stability: Oxazole rings resist oxidative metabolism better than thiazolidinones, as seen in .

- Solubility : Thiophene-amido groups may enhance aqueous solubility via hydrogen bonding, contrasting with halogenated phenyl derivatives in .

Q & A

Q. What are the established synthetic methodologies for preparing N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the benzothiazole core via cyclization of substituted thioureas or coupling reactions under reflux in acetonitrile or DMF .

- Step 2 : Amidation or carboxamide linkage using coupling agents like EDCI/HOBt, with purification via flash chromatography .

- Characterization : Intermediates are validated using and NMR for structural confirmation, ESI-MS for molecular weight, and HPLC (≥98% purity) to ensure homogeneity .

Q. Which crystallographic tools are recommended for resolving the crystal structure of this compound, and how is data quality ensured?

- Methodological Answer :

- Software : SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement .

- Validation : The PLATON toolkit and CCDC validation protocols check for data completeness, ADDSYM symmetry checks, and R-factor discrepancies. ORTEP-3 is employed for thermal ellipsoid visualization to assess atomic displacement .

Advanced Research Questions

Q. How do hydrogen-bonding networks and π-π stacking influence the solid-state stability and solubility of this compound?

- Methodological Answer :

- Analysis : Graph-set analysis (e.g., using Mercury CSD) identifies dominant motifs like or interactions. For example, benzothiazole-thiophene stacking may reduce solubility, necessitating co-crystallization with co-formers .

- Experimental Design : Compare packing coefficients and melting points of polymorphs (if any) to correlate stability with intermolecular forces .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

- Methodological Answer :

- Case Study : Overlapping proton signals in thiophene/oxazole regions require 2D NMR (HSQC, HMBC) to assign coupling pathways. For example, HMBC can resolve amide proton ambiguities .

- Validation : Cross-check with computational NMR (e.g., Gaussian DFT) to predict chemical shifts and compare with experimental data .

Q. What computational strategies are employed to predict the biological activity and structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Glide to model interactions with targets like kinases or GPCRs. For example, benzothiazole derivatives show affinity for GSK-3β via hydrophobic pocket binding .

- SAR Analysis : Systematic substitution of the ethoxy group (e.g., with halogens or methyl) followed by IC assays identifies critical pharmacophores .

Q. How can low yields in heterocyclic ring formation (e.g., oxazole-thiophene coupling) be optimized?

- Methodological Answer :

- Reaction Engineering : Screen catalysts (e.g., CuI/proline for azide-alkyne cycloaddition) or solvents (DMF vs. THF) to improve kinetics. For example, microwave-assisted synthesis reduces reaction time from hours to minutes .

- Mechanistic Insight : Monitor intermediates via LC-MS to identify hydrolysis or side-product formation. Adjust stoichiometry (e.g., 1.2 eq. of carbodiimide) to drive amidation efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental molecular geometries (e.g., bond length variations)?

- Methodological Answer :

- Root Cause : Thermal motion (high ADPs) or disordered solvent molecules may distort X-ray data. Re-refine with SHELXL using TWIN/BASF commands for twinned crystals .

- Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) and apply Hirshfeld surface analysis to quantify packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.